molecular formula C6H8O6 B3419506 D-Glucuronic acid lactone CAS No. 14474-04-5

D-Glucuronic acid lactone

Cat. No. B3419506
CAS RN: 14474-04-5
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-UHFFFAOYSA-N
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Description

D-Glucuronic acid lactone, also known as D-Glucurone or Glucuronolactone, is a carbohydrate derivative . It is a naturally occurring substance that is an important structural component of nearly all connective tissues . It is sometimes used in energy drinks .


Molecular Structure Analysis

The compound can exist in a monocyclic aldehyde form or in a bicyclic hemiacetal (lactol) form . Its molecule contains two five-membered rings .


Chemical Reactions Analysis

Glucuronolactone is a type of lactone, produced by dehydration synthesis of the carboxyl group and 3’-hydroxyl group on D-glucuronic acid . D-Gluconic acid δ-lactone (GDL) is soluble in water and hydrolyzes into gluconic acid spontaneously and homogeneously lowers the pH .


Physical And Chemical Properties Analysis

Glucuronolactone is a white solid odorless compound, soluble in hot and cold water . Its melting point ranges from 176 to 178 °C .

Future Directions

At room temperature, an aqueous solution of glucuronolactone reaches an equilibrium of about 20% lactone and 80% acid within 2 months . At 100°, an equilibrium of 60% lactone and 40% free acid is reached within 2 hours . This suggests potential future directions for research into the stability and reactivity of D-Glucuronic acid lactone under various conditions.

properties

IUPAC Name

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXSRADSPPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872006
Record name (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Glucuronic acid lactone

CAS RN

32449-92-6, 14474-04-5
Record name Glucoxy
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucuronic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glucurolactone
Source European Chemicals Agency (ECHA)
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Record name L-Gulofuranuronic acid, gamma-lactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Glucuronic acid lactone
Reactant of Route 2
D-Glucuronic acid lactone
Reactant of Route 3
D-Glucuronic acid lactone
Reactant of Route 4
D-Glucuronic acid lactone
Reactant of Route 5
D-Glucuronic acid lactone
Reactant of Route 6
D-Glucuronic acid lactone

Citations

For This Compound
123
Citations
T Yamana, Y Mizukami, F Ichimura - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… kinetic investigation, that in acid solution (0.1N~0.3N HC1)D—g1ucuronic acid amide is hydrolyzed to D—glucuronic acid (GA), which further undergoes to D—glucuronic acid lactone (…
Number of citations: 2 www.jstage.jst.go.jp
TA MIETTINEN, E LESKINEN - Metabolic conjugation and metabolic …, 1970 - Elsevier
Publisher Summary This chapter focuses on the biosynthesis of glucuronides and free glucuronic acid. Metabolic transformation of foreign compounds and of many endogenous …
Number of citations: 47 www.sciencedirect.com
M Cesaretti, E Luppi, F Maccari, N Volpi - Carbohydrate polymers, 2003 - Elsevier
A sensitive and reproducible 96-well assay of uronic acid permitting a rapid processing of a number of samples with a very low consumption of reagents is described for the …
Number of citations: 260 www.sciencedirect.com
V Bílik, R Sandtnerová, Z Krátky, L PETRUS - Chem. zvesti, 1980 - chemicalpapers.com
… 3:1:1), relative mobilities: D-glucuronic acid lactone 1.00, D-mannuronic acid lactone 0.83, D… ethanol—water (5:1:4), (D-glucuronic acid lactone 1.00, D-mannuronic acid lactone 0.75, D-…
Number of citations: 2 www.chemicalpapers.com
SY Lee, JH Chang, SB Lee - Biotechnology and bioprocess engineering, 2014 - Springer
… acid and D-glucuronic acid lactone when D-glucuronic acid (A) or Dglucuronic acid lactone (B… Lane 1: D-glucuronic acid standard, lane 2: D-glucuronic acid lactone standard, lane 3: 0.1 …
Number of citations: 32 link.springer.com
E LESKINEN - … Conjugation and Metabolic Hydrolysis: Volume I, 2014 - books.google.com
Metabolic transformation of foreign compounds and of many endogenous substances in the animal organism consists of reduction, oxidation, hydrolysis, or conjugation with some other …
Number of citations: 0 books.google.com
J Meyer-Rohn, P Schmidt - Der Hautarzt; Zeitschrift fur …, 1971 - europepmc.org
[Experimental and clinical experiences with isonicotinoylhydrazone-d-glucuronic-acid-lactone (Gluronazid)]. - Abstract - Europe PMC … [Experimental and clinical experiences with …
Number of citations: 2 europepmc.org
HJ Hwang, SM Kim, JH Chang, SB Lee - Journal of applied phycology, 2012 - Springer
… (1.6 g L −1 ), and d-glucuronic acid lactone (0.8 g L −1 ). Small … The d-glucuronic acid lactone in the hydrolysate was found to … (pH > 9), d-glucuronic acid lactone could be converted to d-…
Number of citations: 34 link.springer.com
J Takeuchi - GANN Japanese Journal of Cancer Research, 1967 - jstage.jst.go.jp
Effect of chondroitinsulfate and its components on the tumor growth was investigated, using solid Ehrlich ascites (hypotetraploid stock) tumor inoculated subcutaneously in SMA and …
Number of citations: 7 www.jstage.jst.go.jp
GH Bokelman - Journal of Agricultural and Food Chemistry, 1984 - ACS Publications
… (AmV) as measured by the recorder to concentration of uronic acid in millimoles was prepared by using D-galacturonic acid monohydrate, pectic acid, and D-glucuronic acid lactone. It …
Number of citations: 2 pubs.acs.org

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